Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a pyrido[3,4-b]indole core, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the Pictet-Spengler reaction, which is used to form the indole core. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone under acidic conditions to form the indole ring system .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl indole-3-carboxylate: A simpler indole derivative used in similar applications.
Indole-3-carbinol: Known for its anti-cancer properties and found in cruciferous vegetables.
3,3’-Diindolylmethane: Another indole derivative with potential therapeutic applications.
Uniqueness
Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate is unique due to its complex structure, which allows for a diverse range of chemical modifications and biological activities. Its specific arrangement of functional groups and stereochemistry provides distinct properties that can be leveraged in various scientific and industrial applications .
Properties
Molecular Formula |
C23H24N2O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 2-acetyl-1-(2-phenylethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C23H24N2O3/c1-15(26)25-20(13-12-16-8-4-3-5-9-16)22-18(14-21(25)23(27)28-2)17-10-6-7-11-19(17)24-22/h3-11,20-21,24H,12-14H2,1-2H3 |
InChI Key |
MDGISEDFHJJVBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC2=C(C1CCC3=CC=CC=C3)NC4=CC=CC=C24)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.